molecular formula C17H14N4O3S3 B4742867 N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide

N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide

Cat. No.: B4742867
M. Wt: 418.5 g/mol
InChI Key: JEICDTPVPQPXDS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide is a complex organic compound that features multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide typically involves multi-step organic reactions. Each step may require specific reagents, catalysts, and conditions such as temperature and pH. For example, the synthesis might start with the preparation of individual heterocyclic rings, followed by their coupling through amide or sulfonamide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents might include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and time are crucial for achieving the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent for diseases, possibly due to its ability to interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonamides or heterocyclic compounds with analogous structures. Examples could be:

  • N-(5-methyl-1,2-oxazol-3-yl)-4-aminobenzenesulfonamide
  • 4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide

Uniqueness

The uniqueness of N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S3/c1-11-9-16(20-24-11)21-27(22,23)13-6-4-12(5-7-13)18-17-19-14(10-26-17)15-3-2-8-25-15/h2-10H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEICDTPVPQPXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Reactant of Route 6
N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide

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